

Spectroscopic Analysis of Triisobutylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisobutylamine*

Cat. No.: B074697

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Triisobutylamine**, a sterically hindered tertiary amine utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, presenting key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to facilitate compound identification and characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Triisobutylamine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.88	Doublet	18H	$-\text{CH}(\text{CH}_3)_2$
1.77	Multiplet	3H	$-\text{CH}(\text{CH}_3)_2$
2.15	Doublet	6H	$-\text{N}-\text{CH}_2-$

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
20.8	-CH ₃
28.0	-CH(CH ₃) ₂
63.8	-N-CH ₂ -

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
2955	C-H stretch (alkane)
2925	C-H stretch (alkane)
2869	C-H stretch (alkane)
1467	C-H bend (alkane)
1384	C-H bend (alkane)
1365	C-H bend (alkane)
1225	C-N stretch
1171	C-N stretch

Experimental Protocols

The acquisition of spectroscopic data is a critical component of chemical analysis. Below are the detailed methodologies for the NMR and IR spectroscopic analyses of **Triisobutylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Varian CFT-20 NMR spectrometer was utilized for both ¹H and ¹³C NMR analyses.[\[1\]](#)

Sample Preparation: A solution of **Triisobutylamine** was prepared by dissolving the sample in a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

- The prepared sample was placed in the NMR spectrometer.
- The magnetic field was shimmed to achieve homogeneity.
- A standard one-pulse sequence was used to acquire the ^1H NMR spectrum.
- The spectral width was set to encompass all proton signals of the molecule.
- Data was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phased and baseline corrected.
- Chemical shifts were referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).

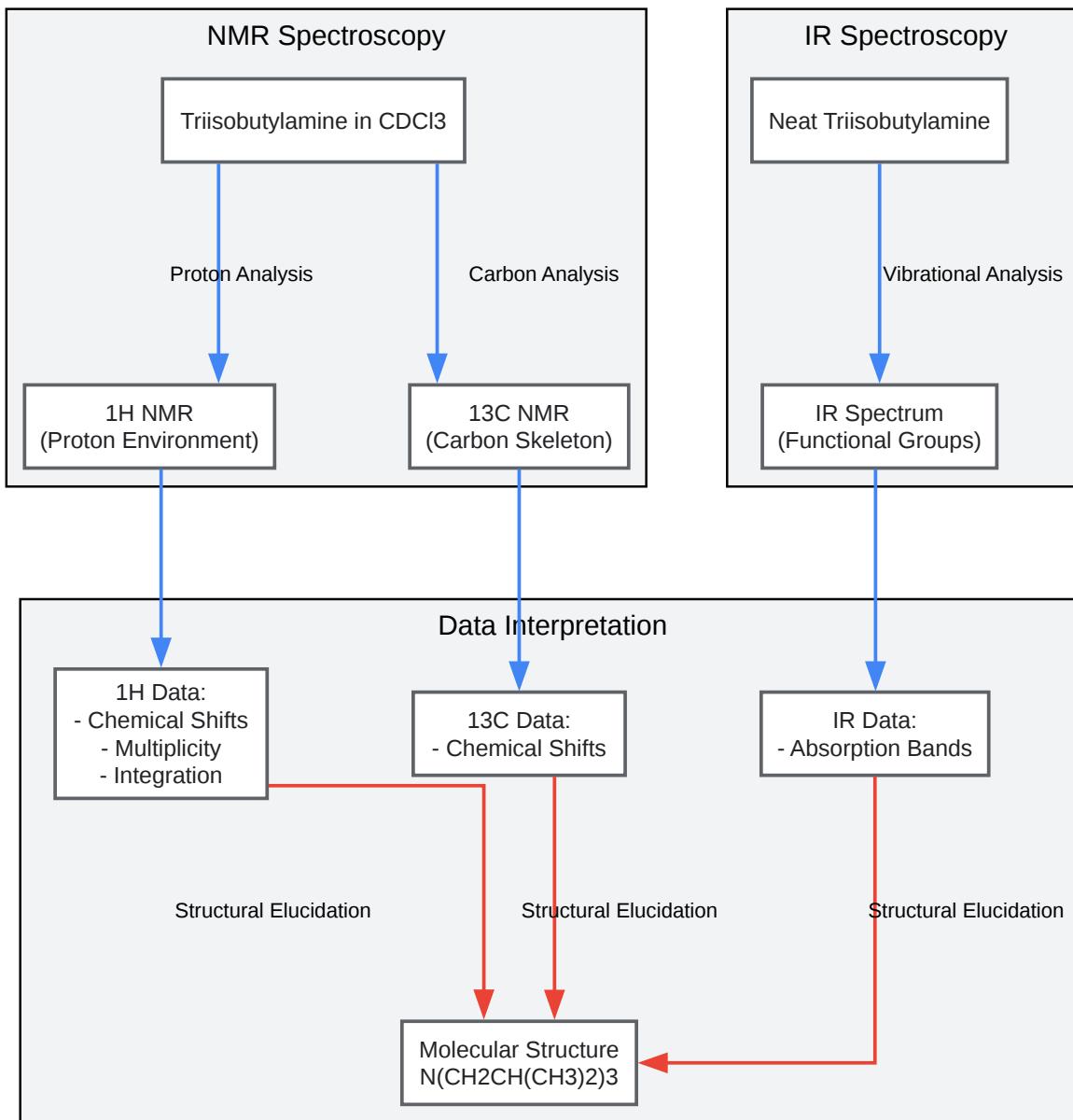
^{13}C NMR Spectroscopy:

- The same sample prepared for ^1H NMR was used for ^{13}C NMR analysis.
- A proton-decoupled pulse sequence was employed to simplify the spectrum, resulting in single peaks for each unique carbon environment.
- The spectral width was adjusted to include all carbon signals.
- A longer acquisition time and a greater number of scans were required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- The FID was processed using Fourier transformation, followed by phasing and baseline correction.
- Chemical shifts were referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: An ATR-IR (Attenuated Total Reflectance Infrared) spectrum was obtained.[\[1\]](#)

Sample Preparation: For liquid samples such as **Triisobutylamine**, a neat sample (undiluted) was used. A small drop of the liquid was placed directly onto the ATR crystal.


Data Acquisition:

- A background spectrum of the clean ATR crystal was recorded.
- The sample was applied to the crystal, ensuring complete coverage of the sampling area.
- The IR spectrum was recorded by passing an infrared beam through the sample.
- The instrument measures the absorption of infrared radiation at various frequencies.
- The resulting spectrum displays the percentage of transmittance or absorbance versus wavenumber (cm^{-1}).
- The spectral data was processed to identify the characteristic absorption bands.

Data Interpretation and Visualization

The spectroscopic data provides a detailed fingerprint of the **Triisobutylamine** molecule, confirming its structure and identifying its functional groups.

Spectroscopic Analysis of Triisobutylamine

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for **Triisobutylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triisobutylamine | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Triisobutylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074697#spectroscopic-data-of-triisobutylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com